molecular formula C14H17BrN2 B047024 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole CAS No. 121206-76-6

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

Cat. No. B047024
M. Wt: 293.2 g/mol
InChI Key: OWTKCABHRSIAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a compound of interest in the field of organic chemistry and medicinal research. It serves as a key intermediate in the synthesis of various pharmaceuticals, including naratriptan hydrochloride, which is used for migraine treatment. The compound embodies a complex structure that facilitates diverse chemical reactions and properties, making it a valuable subject for synthesis and property analysis.

Synthesis Analysis

An improved process for the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole involves a novel one-pot synthetic procedure using triethyl silane for scale-up, demonstrating an efficient pathway to obtain this compound as a key intermediate for naratriptan hydrochloride (Shashikumar et al., 2010).

Molecular Structure Analysis

The molecular structure of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole and related compounds has been extensively studied, including crystal structure, Hirshfeld surface analysis, and DFT studies. These investigations reveal insights into the intermolecular interactions, atomic connectivity, and electron distribution, providing a deeper understanding of its chemical behavior and stability (Barakat et al., 2017).

Scientific Research Applications

  • Synthesis of Naratriptan Hydrochloride : This compound is a key intermediate in the synthesis of naratriptan hydrochloride, a drug used for treating migraines (Shashikumar et al., 2010).

  • 5-HT6 Receptor Antagonists : A series of derivatives including this compound have shown potential as potent and selective 5-HT6 receptor antagonists. These have good pharmacokinetic profiles and do not impact cytochrome, suggesting their utility in neurological therapies (Nirogi et al., 2015).

  • Thermal Stability : The compound has been synthesized with good thermal stability up to 215°C, which is significant in materials science and chemical stability studies (Barakat et al., 2017).

  • Photochemical Applications : It is involved in producing photoadducts such as 5-(7-indolyl)uracil, important in photochemistry and potential therapeutic applications (Celewicz, 1989).

  • Anticancer Activity : New 5-bromo derivatives of indole and spiroindole phytoalexins synthesized from this compound show partial anticancer activity on leukemia cell lines (Očenášová et al., 2015).

  • Antibacterial Applications : Heterocyclic compounds derived from this compound exhibit high antibacterial activity, suggesting their potential in pharmaceutical applications (Mageed et al., 2021).

  • Cancer Therapy : Studies have shown that indole derivatives of this compound have superior cytotoxic and anti-vascular effects on chemoresistant cancer cells, indicating potential in future cancer therapies (Mahal et al., 2016).

Safety And Hazards

The safety and hazards associated with “5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole” are not explicitly mentioned in the available literature .

Future Directions

The future directions for the study and application of “5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole” are not explicitly mentioned in the available literature .

properties

IUPAC Name

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTKCABHRSIAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577888
Record name 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

CAS RN

121206-76-6
Record name 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (44.6 g, 153 mmol) in 1.95 L tetrahydrofuran was added 9.0 gm platinum oxide. The reaction mixture was hydrogenated with an initial hydrogen pressure of 60 p.s.i. at ambient temperature for 24 hours. The reaction mixture was filtered and the filtrate concentrated under reduced pressure. The residue was recrystallized from acetonitrile to give 32.6 gm (73.7%) of the title compound as a white solid. MS(m/e): 293(M+). EA calculated for C14H17N2Br: C, 57.32; H, 5.96; N, 9.69. Found: C, 57.35; H, 5.84; N, 9.55.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
1.95 L
Type
solvent
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Reactant of Route 4
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Reactant of Route 5
Reactant of Route 5
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Reactant of Route 6
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

Citations

For This Compound
10
Citations
ND Shashikumar, GN Krishnamurthy… - … Process Research & …, 2010 - ACS Publications
An improved process has been developed for the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate of naratriptan hydrochloride, which is used as a drug for …
Number of citations: 8 pubs.acs.org
TA Fattah, A Saeed - Mini-Reviews in Organic Chemistry, 2018 - ingentaconnect.com
Naratriptan 1 is a selective serotonin 5-hydroxytryptamine 5-HT1 receptor subtype agonist used for the treatment of acute attacks of migraine headaches and for cluster headaches. …
Number of citations: 2 www.ingentaconnect.com
A Gorski, S Gawinkowski, J Herbich… - The Journal of …, 2012 - ACS Publications
Reliable assignment of 55 out of 57 vibrational modes has been achieved for 1H-pyrrolo[3,2-h]quinoline using IR, Raman, and fluorescence spectroscopy combined with quantum …
Number of citations: 20 pubs.acs.org
HS Mangold, TV Richter, S Link… - The Journal of …, 2012 - ACS Publications
Branched conjugated architectures should possess the advantage of isotropic charge transport compared to conventional linear conjugated polymers, as for example poly(3-…
Number of citations: 49 pubs.acs.org
M Ye, H Zou, Z Liu, J Ni, Y Zhang - Analytical chemistry, 2000 - ACS Publications
A novel mode of capillary electrochromatography (CEC), called dynamically modified strong cation-exchange CEC (DMSCX-CEC), is described in this paper. A column packed with a …
Number of citations: 53 pubs.acs.org
KH Fries, JD Driskell, GR Sheppard, J Locklin - Langmuir, 2011 - ACS Publications
In this article, a methacrylate-based spiropyran-containing copolymer was used as a colorimetric sensor to identify multiple metal ions simultaneously. Through UV–vis absorption …
Number of citations: 67 pubs.acs.org
S Wuchty, JJ Ipsaro - Journal of proteome research, 2007 - ACS Publications
Recent advances have provided a working interactome map for the human malaria parasite Plasmodium falciparum. The aforementioned map, generated from genome-scale analyses, …
Number of citations: 34 pubs.acs.org
U Berger - Environmental science & technology, 2008 - ACS Publications
Perfluorinated alkyl surfactants (PFAS) were investigated in tissues and organs of the common guillemot (Uria aalge) from the Baltic Sea. Concentrations of 11 perfluorinated …
Number of citations: 129 pubs.acs.org
LK Zaunbrecher, RT Cygan… - The Journal of Physical …, 2015 - ACS Publications
Understanding the adsorption mechanisms of metal cations onto soils and sediments is of critical importance in the protection of the environment, especially for the case of radioactive …
Number of citations: 70 pubs.acs.org
W Luo, R Li, G Liu, MR Antonio… - The Journal of Physical …, 2009 - ACS Publications
Page 688. In the above referenced paper, we have reported the UV/vis reflectance spectra of Eu3+: ZnO (1.05 atom%) nanocrystals annealed at different temperatures. We have now …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.